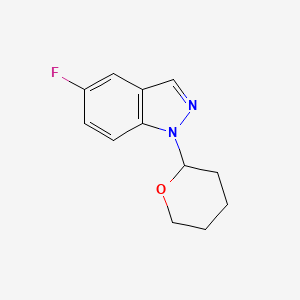

5-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Descripción

5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a fluorinated indazole derivative featuring a fluorine atom at the 5-position of the indazole core and a tetrahydro-2H-pyran-2-yl (THP) group at the 1-position. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting diverse biological pathways, including kinase inhibition, receptor modulation, and antimicrobial activity . The THP group, commonly used as a protecting group, may influence solubility and pharmacokinetic properties, though its role in this compound requires further investigation.

Propiedades

IUPAC Name |

5-fluoro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGGWAMNSSANNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)F)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Indazole Core

The indazole core is typically synthesized via cyclization reactions involving hydrazones and ortho-substituted nitrobenzenes under acidic conditions. This step forms the bicyclic indazole scaffold essential for subsequent functionalization. Acidic media, often acetic acid, and reflux conditions are employed to facilitate this cyclization efficiently.

Attachment of the Tetrahydro-2H-pyran-2-yl Group

The THP substituent is attached to the nitrogen at the 1-position of the indazole ring through nucleophilic substitution. This reaction typically involves the indazole intermediate reacting with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate. The base facilitates the deprotonation of the indazole nitrogen, enabling nucleophilic attack on the THP chloride.

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form indazole core | Hydrazone + ortho-substituted nitrobenzene, acidic reflux (AcOH) | 70-85 | Reflux 80–120°C; reaction time optimized via DoE |

| 2 | Electrophilic fluorination | Selectfluor, room temperature | 75-90 | Monitored by TLC; fluorination selective for 5-position |

| 3 | N-alkylation with tetrahydro-2H-pyran-2-yl chloride | Tetrahydro-2H-pyran-2-yl chloride, K2CO3, solvent (e.g., DMF), room temperature to 50°C | 80-88 | Purification by column chromatography; base critical for high yield |

This multi-step synthesis is scalable for industrial production, often employing continuous flow reactors to enhance efficiency and reproducibility. Reaction parameters such as temperature, catalyst loading, and stoichiometry are optimized using Design of Experiments (DoE) methodologies to maximize yield and purity.

Industrial Production Optimization

Industrial-scale synthesis follows the same fundamental steps but integrates process intensification techniques:

- Continuous Flow Reactors: Enable precise control over reaction times and temperatures, improving product consistency.

- Automated Synthesis Platforms: Facilitate rapid screening of reaction conditions and scale-up feasibility.

- Purification: Column chromatography remains standard, with additional crystallization steps for purity enhancement.

- Analytical Validation: High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and melting point analysis ensure batch-to-batch consistency.

Research Findings and Characterization Techniques

- Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy, including proton and fluorine NMR, is used to confirm the structure and purity. NMR titration in deuterated solvents helps identify tautomeric forms.

- X-ray Crystallography: Provides definitive structural confirmation and insights into hydrogen bonding and molecular conformation.

- Fluorescence Spectroscopy: Assists in resolving tautomeric equilibria in solution, which may affect biological activity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Critical Parameters |

|---|---|---|---|

| Indazole Core Formation | Hydrazone + ortho-substituted nitrobenzene, AcOH reflux | 70-85 | Temperature (80–120°C), acid concentration |

| Electrophilic Fluorination | Selectfluor, ambient temperature | 75-90 | Reaction time, reagent stoichiometry |

| N-Alkylation with THP Group | THP chloride, K2CO3, DMF or similar solvent | 80-88 | Base amount, reaction temperature |

| Industrial Scale Optimization | Continuous flow, automated platforms | Variable | Process control, purification techniques |

| Purification and Characterization | Column chromatography, HPLC, GC-MS, NMR | >95 purity | Analytical validation |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the nitro group (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of indazole-3-carboxylic acid derivatives.

Reduction: Formation of amino-indazole derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

Key Insights :

- Receptor Selectivity: Compound 183’s fused pyrazinoindazolone ring system confers high 5-HT2A selectivity, a feature absent in simpler THP-indazoles .

- Antimicrobial Activity : Piperazinylmethyl-substituted indazoles () highlight the role of basic nitrogen atoms in disrupting microbial membranes .

- Synthetic Utility : Boronate-containing analogs () are valuable intermediates in medicinal chemistry but lack direct therapeutic data .

Actividad Biológica

5-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₂H₁₄FN₂O

- CAS Number : 1337880-98-4

- Molecular Weight : 218.25 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Caspase activation |

| A549 (Lung) | 12.7 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cell cycle regulation and DNA synthesis, thereby exerting its anticancer effects.

Study 1: Anticancer Effects in Animal Models

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Study 2: Antimicrobial Activity Assessment

In another investigation, researchers evaluated the antimicrobial properties of the compound against clinical isolates from patients with bacterial infections. The results indicated a high efficacy rate, suggesting its potential application as an alternative treatment for resistant strains.

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to improve yield and purity?

Methodological Answer:

- Step 1: Employ reflux conditions with acetic acid (AcOH) as a solvent, as demonstrated in analogous heterocyclic syntheses (e.g., furazan derivatives) .

- Step 2: Optimize reaction time and stoichiometry using a Design of Experiments (DoE) approach. For example, vary catalyst loading (e.g., Lewis acids), temperature (80–120°C), and molar ratios of reactants to identify ideal conditions .

- Step 3: Purify via column chromatography (SiO₂) and validate purity using HPLC or GC-MS. Cross-reference with melting point analysis if crystalline intermediates form .

Q. What spectroscopic techniques are most reliable for characterizing tautomeric forms of fluorinated indazole derivatives?

Methodological Answer:

- Fluorescence Spectroscopy: Resolve tautomers (e.g., keto-enol forms) by analyzing emission/excitation spectra in solvents of varying polarity .

- X-ray Crystallography: Confirm solid-state tautomeric structures (e.g., Hirshfeld surface analysis for hydrogen bonding patterns) .

- NMR Titration: Use deuterated solvents (e.g., DMSO-d₆) to monitor proton shifts under acidic/basic conditions, identifying dominant tautomers in solution .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- Step 1: Perform density functional theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., electrophilic substitution at the indazole C3 position) .

- Step 2: Use molecular dynamics simulations to model solvent effects and transition states, leveraging software like Gaussian or ORCA .

- Step 3: Validate predictions with experimental kinetics (e.g., Arrhenius plots for reaction rates) and compare with computational barriers .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for fluorinated indazole derivatives?

Methodological Answer:

- Scenario: Discrepancies between NMR chemical shifts (experimental) and DFT-predicted shifts.

- Resolution Strategy:

- Cross-Validation: Use multiple techniques (e.g., XRD for solid-state vs. NMR for solution-phase structures) .

- Error Analysis: Quantify solvent effects and conformational flexibility in DFT models (e.g., implicit/explicit solvent models) .

- Statistical Calibration: Apply multivariate regression to align computational and experimental datasets .

Q. What factorial design principles are critical for scaling up reactions involving this compound?

Methodological Answer:

- Full Factorial Design: Test variables (temperature, pressure, catalyst concentration) at multiple levels to identify interactions affecting yield .

- Response Surface Methodology (RSM): Model nonlinear relationships (e.g., Arrhenius-type temperature dependence) to optimize conditions .

- Risk Mitigation: Include safety margins for exothermic reactions (e.g., adiabatic calorimetry for thermal stability assessment) .

Specialized Methodological Challenges

Q. How can researchers design experiments to probe the regioselectivity of fluorinated indazole derivatives in cross-coupling reactions?

Methodological Answer:

- Step 1: Synthesize a library of analogs with substituents at varying positions (e.g., C3 vs. C7) .

- Step 2: Use kinetic isotopic labeling (e.g., deuterium at reactive sites) to track regioselectivity in Suzuki-Miyaura couplings .

- Step 3: Analyze regiochemical outcomes via LC-MS/MS and correlate with steric/electronic parameters (Hammett σ values) .

Q. What strategies mitigate decomposition pathways during long-term storage of fluorinated indazole compounds?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests under UV light, humidity, and oxygen exposure .

- Stabilizers: Add antioxidants (e.g., BHT) or store under inert gas (Ar/N₂) in amber vials .

- Analytical Monitoring: Track degradation products via UPLC-QTOF and identify pathways (e.g., hydrolysis of the tetrahydropyran ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.